1,1-Diphenylpentane chemical properties and structure
1,1-Diphenylpentane chemical properties and structure
An In-depth Technical Guide to 1,1-Diphenylpentane: Structure, Properties, and Analysis
Introduction
1,1-Diphenylpentane is an aromatic hydrocarbon characterized by a pentane chain with two phenyl group substituents attached to the first carbon atom. As a member of the geminal diarylalkane family, its structure imparts specific chemical characteristics, including high lipophilicity and thermal stability. These properties make it a subject of interest in fields ranging from organic synthesis to materials science. For researchers and professionals in drug development, understanding the behavior of such non-polar moieties is crucial for designing molecules with specific pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical overview of 1,1-diphenylpentane, detailing its chemical structure, physicochemical properties, spectroscopic signature, a representative synthesis protocol, and essential safety information.
Chemical Structure and Identification
The molecular structure of 1,1-diphenylpentane consists of a central tetrahedral carbon atom bonded to two phenyl rings, a butyl chain, and a hydrogen atom. This arrangement results in a sterically hindered yet flexible molecule.
Caption: 2D representation of the 1,1-Diphenylpentane molecular structure.
Table 1: Chemical Identifiers for 1,1-Diphenylpentane
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | 1-phenylpentylbenzene | [1] |
| CAS Number | 1726-12-1 | [1][2][3] |
| Molecular Formula | C₁₇H₂₀ | [1][2] |
| SMILES | CCCCC(C1=CC=CC=C1)C2=CC=CC=C2 | [1][4] |
| InChIKey | GSGNVNZDHCKRGI-UHFFFAOYSA-N |[1][5] |
Physicochemical Properties
The physical and chemical properties of 1,1-diphenylpentane are dictated by its hydrocarbon structure, dominated by non-polar C-C and C-H bonds. This results in low water solubility and a high affinity for non-polar organic solvents.
Table 2: Key Physicochemical Properties of 1,1-Diphenylpentane
| Property | Value | Source(s) |
|---|---|---|
| Molecular Weight | 224.34 g/mol | [1][2] |
| Appearance | Colorless liquid (at room temperature) | [6] |
| Melting Point | -12 °C | [5] |
| Boiling Point | 138-139 °C at 15 mmHg | [3] |
| Density | Data available in SpringerMaterials | [1] |
| XLogP3-AA | 5.8 |[1] |
The high XLogP3-AA value of 5.8 indicates significant lipophilicity, a critical parameter in drug development for predicting membrane permeability and potential for bioaccumulation.[1]
Spectroscopic Analysis
Spectroscopic analysis provides an unambiguous fingerprint for the identification and structural confirmation of 1,1-diphenylpentane. The key features expected in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are detailed below.
¹H NMR Spectroscopy
The proton NMR spectrum of 1,1-diphenylpentane will show distinct signals for the aromatic protons, the unique methine proton, and the aliphatic protons of the pentyl chain.
-
Aromatic Protons (C₆H₅): These will appear in the range of δ 7.1-7.3 ppm. Due to the free rotation of the phenyl groups, the ortho, meta, and para protons may overlap, likely forming a complex multiplet.
-
Methine Proton (-CH(Ph)₂): The single proton on the carbon attached to both phenyl rings is expected to appear as a triplet, due to coupling with the adjacent CH₂ group. Its chemical shift will be downfield due to the deshielding effect of the aromatic rings.
-
Aliphatic Protons (-C₄H₉): The protons on the pentyl chain will exhibit characteristic multiplets. The CH₂ group adjacent to the methine proton will be a multiplet, as will the subsequent two CH₂ groups. The terminal methyl (CH₃) group will appear as a triplet.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton.
-
Aromatic Carbons: At least four signals are expected for the aromatic carbons: the ipso-carbon (attached to the pentyl chain), and the ortho, meta, and para carbons. The ipso-carbon will be significantly downfield.
-
Methine Carbon: The signal for the C-1 carbon, bonded to the two phenyl groups, will be a prominent downfield peak.
-
Aliphatic Carbons: Four distinct signals are expected for the C-2, C-3, C-4, and C-5 carbons of the pentyl chain.
PubChem confirms the availability of ¹³C NMR spectra for 1,1-diphenylpentane.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups. For 1,1-diphenylpentane, the spectrum is dominated by C-H and C=C stretching and bending vibrations.
-
Aromatic C-H Stretch: Sharp peaks will appear just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Strong bands will be present just below 3000 cm⁻¹.
-
Aromatic C=C Bending: Characteristic peaks will be observed in the 1600-1450 cm⁻¹ region.
-
C-H Bending: Vibrations for the CH₂ and CH₃ groups will be visible in the 1465-1375 cm⁻¹ range.
Vapor phase IR spectra for this compound are available for reference.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at m/z = 224.34.[1][2]
-
Major Fragments: A prominent fragment is expected at m/z = 167, corresponding to the loss of a butyl group (C₄H₉) to form the stable diphenylmethyl cation [(C₆H₅)₂CH]⁺. This is often the base peak. Other fragments from the cleavage of the pentyl chain will also be present.[1]
Synthesis and Reactivity
A common and effective method for synthesizing 1,1-diarylalkanes is through a Friedel-Crafts alkylation reaction. This involves the acid-catalyzed reaction of an alkylating agent with an aromatic ring.
Caption: General workflow for the synthesis of 1,1-Diphenylpentane.
Representative Experimental Protocol: Friedel-Crafts Alkylation
This protocol is based on established methods for similar structures, such as the synthesis of 1,1-diphenylethane using ionic liquids, which offers a more environmentally benign alternative to traditional Lewis acids.[7]
-
Catalyst Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon), add the Lewis acid catalyst (e.g., anhydrous aluminum chloride or a suitable ionic liquid).
-
Solvent and Reagent Addition: Add an excess of dry benzene to the flask, which serves as both a reactant and a solvent. Cool the mixture in an ice bath to 0-5 °C.
-
Alkylation: Slowly add valeraldehyde (pentanal) dropwise to the stirred reaction mixture over a period of 1-2 hours, maintaining the temperature below 10 °C. The causality here is critical: slow addition prevents an uncontrolled exothermic reaction and minimizes side-product formation.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 3-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl. This step neutralizes the catalyst and separates the aqueous and organic layers.
-
Extraction and Washing: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and brine. This self-validating washing process ensures the removal of all acidic residues.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel to yield pure 1,1-diphenylpentane.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1,1-diphenylpentane presents several hazards.[1][8][9]
Table 3: GHS Hazard Information for 1,1-Diphenylpentane
| Hazard Class | Code | Statement | Source(s) |
|---|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1][9] |
| Aquatic Hazard, Acute | H400 | Very toxic to aquatic life | [1] |
| Aquatic Hazard, Chronic | H410 | Very toxic to aquatic life with long lasting effects |[1][9] |
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[9]
-
Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of vapors.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources.
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations. Avoid release to the environment.[9]
Conclusion
1,1-Diphenylpentane is a well-defined aromatic hydrocarbon with distinct structural and physicochemical properties. Its high lipophilicity and chemical stability are key features relevant to various scientific disciplines. The analytical techniques of NMR, IR, and mass spectrometry provide a robust framework for its identification and characterization. While its synthesis can be achieved through standard organic chemistry reactions like Friedel-Crafts alkylation, proper safety protocols must be strictly followed due to its oral toxicity and significant environmental hazards. This guide provides the foundational technical knowledge required for researchers and scientists to confidently handle and utilize 1,1-diphenylpentane in their work.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 137171, 1,5-Diphenylpentane. Retrieved from [Link]
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